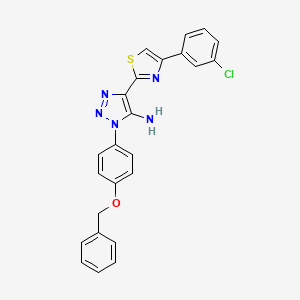

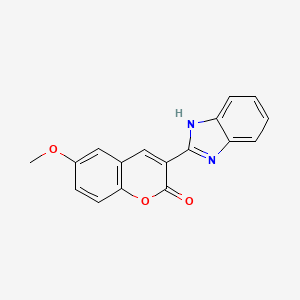

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is planar and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Applications De Recherche Scientifique

Synthetic Protocols of 6H-Benzo[c]chromen-6-ones The synthetic pathways for derivatives of 6H-Benzo[c]chromen-6-ones, which share structural similarities with 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one, are critical due to their pharmacological significance. The literature highlights the need for synthetic protocols owing to the limited natural availability of these compounds. Techniques such as Suzuki coupling reactions, reactions involving 3-formylcoumarin (chromenones), and metal or base-catalyzed cyclization of various benzoates are pivotal. Notably, the efficient and straightforward procedures involve Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Therapeutic Applications of Benzimidazole Derivatives Benzimidazole derivatives exhibit a plethora of biological activities, making them crucial in the discovery and development of therapeutic drugs. Substituents around the benzimidazole nucleus result in pharmacologically active compounds, with applications spanning across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant activities. The versatility of benzimidazole compounds in drug discovery and development is underscored by their presence in various therapeutic agents, highlighting their significance in medical research and pharmaceuticals (Babbar, Swikriti & Arora, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-(1h-benzimidazol-2-yl)-1h-indazole and 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines , have been reported to target Serine/threonine-protein kinase Chk1 and cyclin-dependent kinases (Cdks) respectively. These proteins play crucial roles in cell cycle regulation and DNA damage response.

Pharmacokinetics

Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIPNACAAPIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)

![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)

![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)